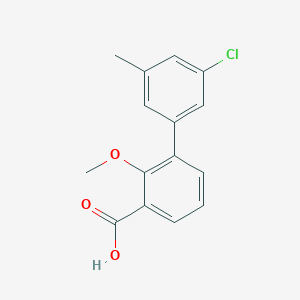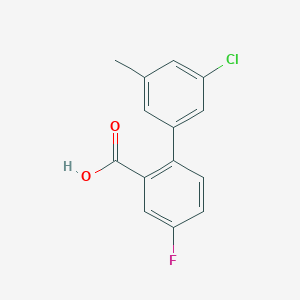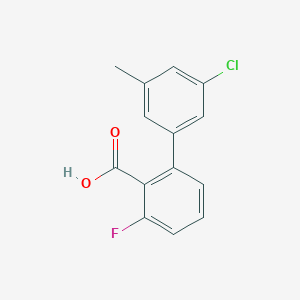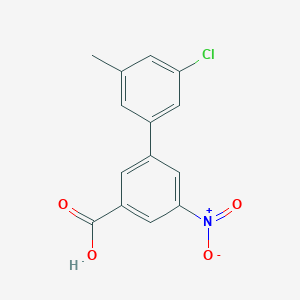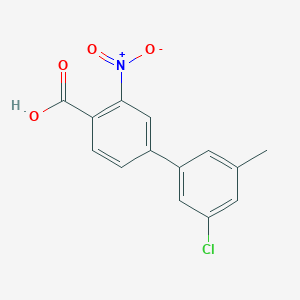
3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid, 95% (hereafter referred to as 3-CMTB) is a compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 305.47 g/mol and a melting point of 92-93°C. 3-CMTB is soluble in methanol, ethanol, and acetone, and is insoluble in water. This compound has been used in a variety of research applications, including organic synthesis, drug synthesis, and as an inhibitor of various enzymes.
Wissenschaftliche Forschungsanwendungen
3-CMTB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor of various enzymes, and as an intermediate in the synthesis of drugs. 3-CMTB has also been used as a catalyst in the synthesis of polymers, as a corrosion inhibitor, and as a stabilizer for polymers. In addition, 3-CMTB has been used in the synthesis of polymeric materials, such as polyurethanes and polyvinylidene fluoride.
Wirkmechanismus
The mechanism of action of 3-CMTB is not fully understood. However, it is believed that 3-CMTB acts as an inhibitor of various enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. In addition, 3-CMTB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. 3-CMTB has also been shown to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
3-CMTB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-CMTB can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, 3-CMTB has been shown to inhibit the activity of acetylcholinesterase and lipoxygenase, which are involved in the breakdown of acetylcholine and the synthesis of leukotrienes, respectively. 3-CMTB has also been shown to have anti-inflammatory and antioxidant effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-CMTB has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is soluble in methanol, ethanol, and acetone, and it is insoluble in water. Furthermore, it is relatively stable, making it suitable for use in a variety of applications.
However, there are some limitations to the use of 3-CMTB in lab experiments. It is not very soluble in water, and it is not very stable in acidic or basic solutions. In addition, it is not very soluble in organic solvents. Furthermore, it is not very soluble in non-polar solvents, such as hexane.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-CMTB. One potential future direction is the use of 3-CMTB in the synthesis of drugs and other compounds. 3-CMTB could also be used as an inhibitor of enzymes involved in the metabolism of drugs, as an antioxidant, and as an anti-inflammatory agent. In addition, 3-CMTB could be used in the synthesis of polymeric materials, such as polyurethanes and polyvinylidene fluoride. Finally, 3-CMTB could be used in the synthesis of novel materials, such as nanomaterials and quantum dots.
Synthesemethoden
3-CMTB can be synthesized using a variety of methods, including the Friedel-Crafts alkylation of phenol with 3-chloro-5-methylbenzotrifluoride, the oxidation of 3-chloro-5-methylbenzaldehyde with sodium hypochlorite, and the reaction of 3-chloro-5-methylbenzaldehyde with trifluoromethylbenzoic acid. The Friedel-Crafts alkylation method is the most commonly used method, as it is simple and cost-effective. This method involves the reaction of phenol with 3-chloro-5-methylbenzotrifluoride in anhydrous aluminum chloride in an inert solvent, such as dichloromethane, at a temperature of 40-50°C. The reaction yields 3-CMTB in a 95% yield.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-2-9(7-13(16)3-8)10-4-11(14(20)21)6-12(5-10)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLIZBMBARLKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690349 |
Source


|
| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-88-3 |
Source


|
| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


